1-(3-Chlorophenyl)piperazine-d8
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Overview
Description
1-(3-Chlorophenyl)piperazine-d8 is a deuterated analog of 1-(3-Chlorophenyl)piperazine, a compound known for its psychoactive properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is often utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods .
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine-d8, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
This compound acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers like cyclic AMP (cAMP).
Result of Action
The activation of 5-HT2C receptors by this compound can lead to various molecular and cellular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the management of disorders related to feeding behavior.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has stability and degradation properties that can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)piperazine-d8 vary with different dosages in animal models
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)piperazine-d8 typically involves the deuteration of 1-(3-Chlorophenyl)piperazine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and catalysts in a controlled environment is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)piperazine-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of 1-(3-Chlorophenyl)piperazine in biological samples.
Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of the parent compound in vivo.
Neuroscience Research: Utilized in studies related to serotonin receptors and their role in various neurological disorders.
Forensic Toxicology: Employed in the detection and quantification of designer drugs in forensic samples.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: The non-deuterated analog with similar pharmacological properties.
1-(4-Chlorophenyl)piperazine: A structural isomer with different receptor binding affinities and pharmacological effects.
Benzylpiperazine: Another piperazine derivative with stimulant properties.
Uniqueness: 1-(3-Chlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for precise quantification and analysis .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2/i4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVKMTVMIZMIK-DUSUNJSHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.